molecular formula C9H12O B6236225 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one CAS No. 34132-00-8

1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one

Cat. No.: B6236225
CAS No.: 34132-00-8
M. Wt: 136.19 g/mol
InChI Key: SRUPJZPLNFIJOB-UHFFFAOYSA-N
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Description

1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one is a bicyclic or tricyclic ketone characterized by a rigid fused-ring system. The compound’s molecular formula is reported as C₉H₁₄O, with a molecular weight of 151.16 g/mol .

Properties

IUPAC Name

1-(3-tricyclo[2.2.1.02,6]heptanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-4(10)8-5-2-6-7(3-5)9(6)8/h5-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUPJZPLNFIJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2CC3C1C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268645
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34132-00-8
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34132-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one exerts its effects depends on its derivatives and the specific biological or chemical context. The ketone group can interact with various molecular targets, and the tricyclic structure may influence the binding affinity and specificity. The exact pathways involved would depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Notable Properties/Activities References
1-{tricyclo[2.2.1.0²,⁶]heptan-3-yl}ethan-1-one C₉H₁₄O 151.16 Tricyclic framework with acetyl group Building block for synthesis
1-ethyltricyclo[2.2.1.0²,⁶]heptan-3-one C₉H₁₂O 151.16 Ethyl substituent on tricyclic core Synthetic intermediate; enhanced lipophilicity
1-{3,6-diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one C₇H₁₂N₂O 140.18 Bicyclic core with nitrogen atoms High solubility; pharmaceutical potential
1-(benzofuran-2-yl)ethan-1-one derivatives C₁₀H₈O₂ (varies) Varies Benzofuran ring fused to acetyl group Antimicrobial activity (e.g., vs. E. coli)
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Aromatic ring with dimethylamino substituent Versatile reactivity in drug discovery
Ethanone,1-tricyclo[3.2.1.0³,⁶]oct-3-yl- C₁₀H₁₄O 150.22 Larger tricyclic octane core with acetyl group Unreported bioactivity; structural diversity

Key Observations :

Nitrogen-containing analogs (e.g., 1-{3,6-diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one) exhibit higher polarity, improving aqueous solubility .

Functional Group Impact :

  • The acetyl group in 1-(benzofuran-2-yl)ethan-1-one derivatives enables π-π stacking with biological targets, correlating with antimicrobial efficacy .
  • Ethyl-substituted tricyclo compounds (e.g., 1-ethyltricyclo[2.2.1.0²,⁶]heptan-3-one) may exhibit greater lipophilicity, influencing membrane permeability .

Biological Activity: While 1-{tricyclo[...]}ethan-1-one lacks direct bioactivity data, its diazabicyclo analog shows promise in targeting neurological receptors due to nitrogen-mediated interactions . Benzofuran-based ethanones demonstrate broad-spectrum antimicrobial activity, highlighting the role of heteroaromatic systems in drug design .

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